

Publish Comparison Guide: Triethylphosphine Sulfide P NMR

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Compound of Interest

Compound Name: Triethylphosphine sulfide

CAS No.: 597-51-3

Cat. No.: B3427459

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Executive Summary

Triethylphosphine sulfide (Et

PS) is a specialized organophosphorus compound used primarily as a secondary internal reference in

P NMR spectroscopy and as a molecular probe for quantifying the Lewis acidity of "soft" metal centers (a modification of the Gutmann-Beckett method).

Unlike the universal standard (85% H

PO

), Et

PS is soluble in organic solvents, non-corrosive, and chemically inert toward many sensitive catalytic systems. Its chemical shift is highly sensitive to the solvent environment, making it a powerful tool for probing solvation effects but requiring careful calibration when used as a shift standard.

Technical Deep Dive: P NMR Chemical Shift

The

P chemical shift of Et

PS is distinct from its oxide (Et

PO) and phenyl (PPh

S) analogs. It resonates significantly downfield from the parent phosphine (Et

P).

Chemical Shift Values (Referenced to 85% H

PO

at 0 ppm)

Compound	Formula	Solvent	P (ppm)	Signal Multiplicity
Triethylphosphine sulfide	Et PS	CDCI	54.5 – 55.5	Singlet
Triethylphosphine sulfide	Et PS	C D	~52.0	Singlet
Triphenylphosphine sulfide	PPh S	CDCI	43.3	Singlet
Trimethylphosphine sulfide	Me PS	CDCI	59.1	Singlet
Triethylphosphine oxide	Et PO	CDCI	50.0 - 52.0	Singlet (Broad)
Triethylphosphine	Et P	C D	-20.0	Singlet
Phosphoric Acid (Primary Std)	H PO	D O	0.00	Singlet

“

Critical Note on Solvent Effects: The P=S bond is less polarized than the P=O bond, but Et

PS still exhibits solvent-dependent shifts (typically varying by $\pm 2-3$ ppm). In Lewis acidic solvents or in the presence of heavy metals, the signal can shift significantly downfield (deshielding).

Structural Causality

- **Deshielding Effect:** The sulfur atom is less electronegative than oxygen but acts as a soft donor. The formation of the P=S bond removes electron density from the phosphorus lone pair (which resonates at -20 ppm in Et P), causing a massive downfield shift of ~75 ppm to the +55 ppm range.
- **Substituent Effect:** Replacing phenyl groups (PPh S, 43 ppm) with ethyl groups (Et PS, 55 ppm) causes a downfield shift. This is counter-intuitive to simple inductive effects but is consistent with the "steric compression" and changes in the C-P-C bond angles observed in alkyl phosphines.

Comparative Performance: Et PS vs. Alternatives

When selecting a reference or probe, the choice between Et

PS, Et

PO, and PPh

S is dictated by the chemical hardness of the system.

Feature	Triethylphosphine Sulfide (Et PS)	Triphenylphosphine Sulfide (PPh S)	Triethylphosphine Oxide (Et PO)
Primary Use	Soft Lewis Acid Probe / Internal Std	Internal Standard	Hard Lewis Acid Probe (Gutmann)
Solubility	High (Organic Solvents)	Moderate (Organic Solvents)	Very High (Universal)
Reactivity	Inert to moisture/air; binds soft metals (Au, Hg)	Inert; bulky steric profile	Hygroscopic; binds hard metals (B, Al)
Signal Width	Sharp singlet	Sharp singlet	Can broaden due to H-bonding
Stability	Excellent	Excellent	Good (but hygroscopic)

Decision Matrix

- Use Et

PS if: You are studying "soft" metal catalysts (e.g., Gold, Palladium, Mercury) or need a solubility marker in non-polar solvents where PPh

S is too insoluble.

- Use PPh

S if: You need a chemically inert internal standard for routine synthesis monitoring. It is less likely to coordinate to your catalyst than Et

PS.

- Use Et

PO if: You are measuring the "Acceptor Number" (AN) of a solvent or the Lewis acidity of a "hard" species (e.g., Boranes).

Application: The "Soft" Gutmann-Beckett Method

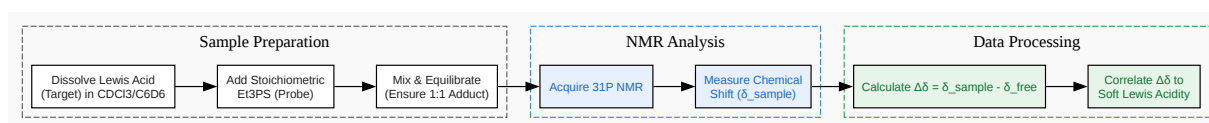
The classic Gutmann-Beckett method uses Et

PO to measure Lewis acidity. However, Et

PO is a "hard" base (oxygen donor) and fails to accurately quantify "soft" Lewis acids. Et

PS serves as the "soft" alternative.

Experimental Workflow



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Caption: Workflow for utilizing Et

PS as a probe for soft Lewis acidity.

is approx. 55 ppm in CDCl

Protocol:

- Preparation: Prepare a 0.1 M solution of the Lewis Acid in dry deuterated solvent (e.g., CDCl

or C

D

).

- Addition: Add 1.0 equivalent of Et

PS.

- Measurement: Record the P NMR spectrum.
- Calculation: The shift difference () indicates the strength of the interaction.
 - : No interaction.
 - ppm: Strong coordination (e.g., with AuCl).

Synthesis of Et PS Standard

If commercial Et

PS is unavailable, it can be synthesized rapidly from Triethylphosphine (Et P) and elemental sulfur.

Safety Warning: Et

P is pyrophoric. Handle strictly under inert atmosphere (N or Ar).

Reaction:

Step-by-Step Protocol:

- Setup: Flame-dry a Schlenk flask and purge with N .
- Reagents: Add elemental sulfur (S , 1.0 eq) to the flask.
- Solvent: Add dry toluene (5 mL per mmol).
- Addition: Dropwise add Triethylphosphine (Et

P, 1.0 eq) at room temperature. The reaction is exothermic; cooling may be required for large scales.

- Completion: Stir for 30 minutes. The sulfur will dissolve, and the solution may turn pale yellow.
- Purification: Remove solvent in vacuo. Et

PS is a stable solid/crystalline material. Recrystallize from ethanol if necessary.

- Validation: Check

P NMR. Product should be a singlet at ~55 ppm. Disappearance of the Et

P peak (-20 ppm) confirms conversion.

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PS and Et

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